N-(2-ethyl-6-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a thieno-pyrimidinone derivative with a molecular formula of C₂₃H₂₁N₃O₂S and a molecular weight of 403.500 g/mol . Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group and a 7-(4-methylphenyl) group.
- A sulfanyl-acetamide side chain linked to an N-(2-ethyl-6-methylphenyl) moiety.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-17-8-6-7-16(3)21(17)26-20(29)14-32-25-27-22-19(18-11-9-15(2)10-12-18)13-31-23(22)24(30)28(25)4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOYBKNYMWEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This paper reviews the synthesis, pharmacological properties, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 463.61 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to possess antibacterial activity against various strains of bacteria.
| Study | Compound Tested | Activity | Result |
|---|---|---|---|
| Thieno derivatives | Antibacterial | Effective against E. coli and S. aureus | |
| Ethyl thionicotinates | Antimicrobial | Showed broad-spectrum activity |
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. The thieno[3,2-d]pyrimidine moiety is known to inhibit various kinases involved in cancer progression. For example, compounds similar to this compound have been investigated for their ability to inhibit the HER family of receptors:
| Study | Mechanism | Result |
|---|---|---|
| HER kinase inhibition | Effective in reducing tumor cell proliferation | |
| Apoptosis induction | Induced apoptosis in cancer cell lines |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of various thieno[3,2-d]pyrimidine derivatives. This compound demonstrated notable efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that the compound could significantly inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings highlight its promise as a therapeutic agent in oncology.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific structure of N-(2-ethyl-6-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggests it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno[3,2-d]pyrimidine compounds effectively reduced tumor growth in xenograft models. The study highlighted the importance of the thienopyrimidine scaffold in enhancing bioactivity against various cancer types .
2. Antimicrobial Properties
The compound's sulfanyl group may contribute to its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains.
Case Study : Research conducted on related sulfanyl derivatives indicated their potential as antimicrobial agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the thienopyrimidine core could enhance efficacy .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds containing thienopyrimidine moieties may offer neuroprotective benefits. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study : A recent investigation into the neuroprotective effects of thienopyrimidine derivatives showed promising results in reducing oxidative stress and inflammation in neuronal cell cultures. The research emphasized the potential of these compounds in developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a class of acetamide-linked thieno-pyrimidinones. Below is a detailed comparison with structurally similar compounds:
Core Structural Variations
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.21 g/mol
- Key Features: Pyrimidin-6-one core (simpler than thieno-pyrimidinone). 2,3-Dichlorophenyl substituent on the acetamide group.
- Synthetic Yield : 80% .
- Biological Relevance : Chlorinated aromatic groups enhance lipophilicity and antimicrobial activity .
b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (Compound 5.15)
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight: Higher than 5.6 due to the phenoxy group.
- Key Features: Phenoxy-phenyl substituent on acetamide. Retains pyrimidin-6-one core.
- Synthetic Yield : 60% .
- Biological Relevance: Phenoxy groups improve metabolic stability but may reduce solubility .
c) 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Substituent Effects on Physicochemical Properties
Virtual Screening and Docking
- Chemical Space Docking: Thieno-pyrimidinones like the target compound are enriched in docking studies due to their planar cores, which favor kinase binding pockets .
- Similarity Metrics : The target compound shares a Tanimoto coefficient >0.7 with nitrophenyl and dichlorophenyl analogs, suggesting overlapping bioactivity .
Q & A
Basic: What synthetic routes are commonly employed for preparing this thienopyrimidinone-based acetamide?
Answer:
The compound is synthesized via nucleophilic substitution reactions. A typical method involves coupling a thiol-containing pyrimidinone intermediate with a halogenated acetamide derivative. For example:
- Key steps :
- Yield optimization : Initial yields of ~80% are achievable, with purification via recrystallization (ethanol/dioxane mixtures) .
Advanced: How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Answer:
Discrepancies in elemental analysis (e.g., C, N, S content) often arise from incomplete purification or hygroscopicity. Methodological solutions include:
- Repeated recrystallization using solvents like DMSO-d6 or ethanol to remove impurities .
- Dynamic vapor sorption (DVS) to assess hygroscopicity and adjust drying protocols.
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation, as demonstrated for related acetamides (e.g., m/z 344.21 [M+H]+) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H NMR : Identify characteristic peaks such as NH protons (δ 10.10–12.50 ppm), aromatic protons (δ 7.28–7.82 ppm), and methyl groups (δ 2.19 ppm) .
- Elemental analysis : Validate stoichiometry (e.g., C: 45.29% vs. calculated 45.36%) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMSO, ethanol) .
- First aid : For skin/eye contact, rinse with water for 15+ minutes; for ingestion, seek medical attention .
- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure .
Advanced: How can computational modeling guide SAR studies for bioactivity optimization?
Answer:
- Docking studies : Use PyMOL or AutoDock to predict binding affinities to target proteins (e.g., kinases or enzymes with thienopyrimidine-binding pockets) .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories .
Basic: What chromatographic methods validate purity for publication?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
- TLC : Monitor reactions using silica gel plates and visualizing agents (e.g., iodine vapor) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for reductive cyclization steps .
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Basic: What stability studies are required for long-term storage?
Answer:
- Forced degradation : Expose to heat (40–60°C), light, and humidity (75% RH) for 4 weeks .
- HPLC-MS : Identify degradation products (e.g., oxidation of thioether to sulfoxide) .
Advanced: How to design in vitro assays for evaluating kinase inhibition?
Answer:
- Enzyme assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or VEGFR2) .
- IC50 determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
